Product packaging for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid(Cat. No.:CAS No. 933759-69-4)

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Cat. No.: B1431325
CAS No.: 933759-69-4
M. Wt: 220.26 g/mol
InChI Key: BKZBGYVDUSGMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (933759-69-4)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylic acid. This nomenclature precisely describes the structural arrangement where a thiazole ring system is positioned at the 5-position of an isoxazole ring, which itself bears a carboxylic acid functional group at the 3-position. The International Union of Pure and Applied Chemistry naming convention provides unambiguous identification by specifying the exact positions of each substituent and the nature of the heterocyclic rings involved.

The compound is officially registered under Chemical Abstracts Service Registry Number 933759-69-4, which serves as the unique numerical identifier within the Chemical Abstracts Service database. This registry number ensures precise identification across all chemical databases and literature, eliminating potential confusion with structurally similar compounds. The Chemical Abstracts Service system provides a standardized method for cataloging chemical substances, making this identifier essential for researchers, suppliers, and regulatory agencies worldwide.

The structural designation follows systematic nomenclature rules where the isoxazole ring serves as the parent structure, indicated by the "1,2-oxazole" portion of the name. The thiazole substituent is identified as "1,3-thiazol-2-yl," specifying both the ring composition and the point of attachment to the isoxazole framework. This precise nomenclature system enables chemists to reconstruct the exact molecular structure from the name alone, facilitating clear communication across the scientific community.

Molecular Formula (C₇H₄N₂O₃S) and Weight (196.19 g/mol) Analysis

The molecular formula C₇H₄N₂O₃S represents the exact elemental composition of this compound. This formula indicates the presence of seven carbon atoms, four hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The relatively high degree of unsaturation, evident from the low hydrogen-to-carbon ratio, reflects the aromatic character of both the thiazole and isoxazole ring systems, as well as the presence of the carboxylic acid functional group.

The molecular weight of 196.19 grams per mole provides important information for stoichiometric calculations and analytical applications. This relatively low molecular weight makes the compound suitable for various analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography. The molecular weight calculation accounts for the standard atomic masses: carbon (12.01), hydrogen (1.008), nitrogen (14.007), oxygen (15.999), and sulfur (32.06), yielding the precise value used in quantitative chemical analysis.

The elemental distribution within the molecular formula reveals significant structural insights about the compound's properties. The presence of two nitrogen atoms in different heterocyclic environments contributes to the compound's potential for hydrogen bonding and coordination chemistry. The three oxygen atoms, primarily associated with the carboxylic acid group, provide sites for hydrogen bonding and potential esterification reactions. The single sulfur atom, incorporated within the thiazole ring, contributes to the compound's electronic properties and potential coordination behavior.

Element Count Atomic Mass (g/mol) Contribution to Molecular Weight (g/mol)
Carbon 7 12.01 84.07
Hydrogen 4 1.008 4.032
Nitrogen 2 14.007 28.014
Oxygen 3 15.999 47.997
Sulfur 1 32.06 32.06
Total 17 - 196.173

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1431325 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid CAS No. 933759-69-4

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBGYVDUSGMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849440
Record name 3-(3-tert-Butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933759-69-4
Record name 3-(3-tert-Butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxylamine-Mediated Cyclization

A widely documented method involves reacting a precursor compound (often an α,β-unsaturated ester or nitrile) with hydroxylamine hydrochloride under controlled temperature conditions (0 to 40°C), sometimes in the presence of solvents like ethers, aromatic hydrocarbons, or halogenated hydrocarbons. This reaction yields isoxazoline intermediates which can be further converted to isoxazole-3-carboxylic acids by heating or under basic conditions.

  • Example: Ethyl 5-ethoxyisoxazoline-3-carboxylate is obtained by reacting the precursor with hydroxylamine, followed by saponification with sodium hydroxide and acidification to yield the isoxazole-3-carboxylic acid.

Specific Preparation of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

While direct literature specifically detailing the synthesis of this compound is limited, the compound can be rationally prepared by adapting known isoxazole synthesis routes, incorporating the thiazolyl moiety through appropriate precursors or post-cyclization functionalization.

Synthetic Route via Coupling of Thiazolyl Precursors with Isoxazole Core

  • The thiazolyl substituent at the 5-position of the isoxazole ring can be introduced by using 2-thiazolyl-substituted precursors or by cross-coupling reactions after isoxazole ring formation.
  • The isoxazole ring is typically constructed by cyclization of hydroxylamine with a β-ketoester or α,β-unsaturated ester bearing a 2-thiazolyl substituent or via regioselective substitution on an existing isoxazole ring.

Metal-Free Synthetic Routes

Recent advances highlight metal-free synthetic methods for isoxazoles, which can be adapted for this compound:

  • Refluxing nitromethane with suitable substrates in anhydrous ethanol with potassium carbonate base leads to nitromethyl intermediates that cyclize to isoxazole derivatives.
  • Use of crown ethers and tosyl chlorides under mild conditions can facilitate regioselective formation of isoxazole rings linked to heterocyclic substituents like thiazole.

Detailed Preparation Protocol (Hypothetical Adaptation Based on Known Methods)

Step Reagents & Conditions Description Outcome
1 Starting material: 2-thiazolyl-substituted β-ketoester Dissolve in anhydrous ethanol Precursor solution
2 Add hydroxylamine hydrochloride (1-4 eq) Stir at 0–40°C for 4–6 hours Formation of isoxazoline intermediate
3 Add sodium hydroxide (5N) Stir at room temperature for 2 hours Ring closure to isoxazole
4 Acidify with concentrated HCl to pH 2 Extract with ethyl acetate, wash and dry Isolation of this compound
5 Purify by recrystallization from ethyl acetate Obtain pure compound Final product

This protocol aligns with the industrially applicable methods for isoxazole-3-carboxylic acid derivatives.

Research Findings and Mechanistic Insights

  • Isoxazole ring formation is often driven by nucleophilic attack of hydroxylamine on electrophilic centers of β-ketoesters or nitro compounds, followed by cyclization and dehydration.
  • Regioselectivity in the formation of 5-substituted isoxazoles, including 5-(2-thiazolyl) derivatives, can be controlled by the choice of base, solvent, and reaction temperature.
  • Metal-free catalysis and mild conditions reduce side reactions and improve yields, making these methods attractive for industrial synthesis.

Summary Table of Key Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Hydroxylamine Cyclization Hydroxylamine hydrochloride, β-ketoesters, NaOH High yield, well-established Requires careful temperature control
Metal-Free Catalysis K2CO3, 18-crown-6, 4-toluenesulfonyl chloride Mild conditions, regioselective May require long reaction times
Post-Cyclization Coupling Cross-coupling on preformed isoxazole Versatile substitution Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions: 5-(2-Thiazolyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

5-(2-Thiazolyl)isoxazole-3-carboxylic acid exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

  • A study by RamaRao et al. (2011) synthesized various isoxazoles, including derivatives of thiazole, and tested them against E. coli, S. aureus, and P. aeruginosa. The thiazolyl isoxazoles showed notable antibacterial activity, particularly those substituted with halogen groups.
CompoundTarget BacteriaActivity
5-(Thiazol-2-yl)isoxazoleE. coliSignificant
5-(Bromo-thiazol-2-yl)isoxazoleS. aureusModerate
5-(Chloro-thiazol-2-yl)isoxazoleP. aeruginosaHigh

Anticancer Activity

The compound has been investigated for its potential in cancer therapy due to its ability to inhibit tumor growth.

Case Studies

  • Vitale et al. (2014) explored the synthesis of new isoxazoles derived from a selective COX-1 inhibitor and demonstrated that specific modifications enhanced their anticancer efficacy against ovarian cancer cell lines (OVCAR-3). The modified compounds displayed up to 20-fold increased potency compared to the lead compound.
CompoundCancer Cell LineIC50_{50} (µM)
Modified IsoxazoleOVCAR-30.05
Lead CompoundOVCAR-31.00

Mechanistic Insights

The mechanism of action for these compounds often involves modulation of specific biological pathways.

Biological Pathways

  • Isoxazole derivatives have been shown to activate Wnt/β-catenin signaling pathways, which are crucial in regulating cell proliferation and differentiation, thus contributing to their anticancer effects .

Synthesis and Reactivity

This compound serves as an organic intermediate in various synthetic applications.

Synthetic Applications

  • It can be utilized in reactions such as Click chemistry for creating complex molecular structures and as a precursor for synthesizing aminopyrazole amide derivatives that act as Raf kinase inhibitors in melanoma cells .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 5-(2-thiazolyl)isoxazole-3-carboxylic acid differ primarily in their substituents at the 5-position of the isoxazole ring. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H NMR)
5-(Thiazol-2-yl)isoxazole-3-carboxylic acid 2-Thiazolyl C₈H₅N₂O₃S 211.02 δ 8.28 (s, 1H), 7.08 (s, 1H), 2.73 (s, 3H)
5-Phenylisoxazole-3-carboxylic acid Phenyl C₁₀H₇NO₃ 189.17 Aromatic multiplets (δ 7.4–7.8 ppm)
5-Methylisoxazole-3-carboxylic acid Methyl C₅H₅NO₃ 127.10 δ 2.45 (s, 3H, CH₃)
5-(Furan-2-yl)isoxazole-3-carboxylic acid 2-Furyl C₈H₅NO₄ 179.13 δ 6.60–7.20 (furyl protons)
5-(tert-Butyl)isoxazole-3-carboxylic acid tert-Butyl C₈H₁₁NO₃ 169.18 δ 1.35 (s, 9H, C(CH₃)₃)

Key Observations :

  • Electronic Effects : The electron-withdrawing thiazole and carboxylic acid groups enhance the electrophilicity of the isoxazole ring compared to phenyl or alkyl substituents .
  • Steric Effects : Bulky substituents like tert-butyl reduce reactivity in cycloaddition reactions, whereas smaller groups (e.g., methyl) allow higher synthetic yields .

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances water solubility compared to ester derivatives. Thiazole-containing analogs exhibit lower solubility in nonpolar solvents due to polarizable sulfur atoms .
  • Thermal Stability : tert-Butyl-substituted compounds display higher thermal stability (decomposition >200°C) than methyl or phenyl analogs .

Biological Activity

5-(2-Thiazolyl)isoxazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of both thiazole and isoxazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Composition

  • Chemical Formula : C8_{8}H6_{6}N2_{2}O3_{3}S
  • Molecular Weight : 198.21 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Often initiated by reacting α-acetylenic γ-hydroxyaldehydes with hydroxylamine, leading to the formation of isoxazole derivatives.
  • Green Chemistry Approaches : Utilizing metal-free catalysts and optimizing atom economy to enhance the efficiency of the synthesis process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected strains are as follows:

Bacterial Strain MIC (µg/mL)
Bacillus subtilis10
Staphylococcus aureus15
Escherichia coli>50

Anticancer Activity

The compound has demonstrated promising anticancer properties in various studies:

  • Mechanism of Action : It interacts with cellular targets through non-covalent interactions, influencing enzyme and receptor activity, which may lead to apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that it inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10-30 µM depending on the specific cell line tested .

Inhibition of Heat Shock Proteins

Recent patents have identified isoxazole derivatives as inhibitors of heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival. The inhibition of HSP90 by compounds like this compound could enhance the efficacy of existing chemotherapeutics .

Other Biological Activities

Research also suggests potential applications in:

  • Neuropharmacology : Compounds with similar structures have been found to modulate GABA(A) receptors and nicotinic acetylcholine receptors, indicating possible neuroprotective effects .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole and isoxazole derivatives:

Compound Type Biological Activity Notable Findings
Thiazole DerivativesAntimicrobial, anticancerEssential for cytotoxic activity in various cancer lines .
Isoxazole DerivativesNeuroactive, anticancerModulation of TRPV1 channels for pain relief .
5-(2-Thiazolyl)isoxazoleBroad spectrum antimicrobial & anticancerUnique dual-ring structure enhances biological efficacy.

Q & A

Basic Synthesis and Optimization

Q: What are the optimized synthetic routes for 5-(2-thiazolyl)isoxazole-3-carboxylic acid, and how do reaction conditions influence yield? A: The compound can be synthesized via condensation reactions between thiazole-containing precursors and isoxazole derivatives. For example, a modified method involves refluxing 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours . Key factors affecting yield include:

  • Reagent ratios : Excess aldehyde (1.1 equiv) ensures complete reaction with thiazole derivatives.
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization.
  • Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity.
Reaction Parameter Optimal Condition Impact on Yield
SolventAcetic acidEnhances solubility of intermediates
TemperatureReflux (~110°C)Drives cyclization
Time4–5 hoursMaximizes conversion

Basic Characterization Methods

Q: What analytical techniques are recommended for confirming the structure and purity of this compound? A: Key methods include:

  • Melting Point (mp) : Compare observed mp (e.g., 166–167°C) with literature values .
  • NMR Spectroscopy : Analyze 1H^1H-NMR for thiazole proton signals (δ 7.5–8.5 ppm) and isoxazole ring protons (δ 6.0–6.5 ppm).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 210.21 (C8_8H6_6N2_2O3_3S) .

Advanced Stability and Storage

Q: How does pH and temperature affect the stability of this compound, and what storage conditions are recommended? A: The compound is sensitive to hydrolysis under alkaline conditions due to the labile isoxazole ring. Stability studies suggest:

  • pH Stability : Stable in acidic buffers (pH 3–6) but degrades rapidly at pH > 7.
  • Thermal Stability : Store at 2–8°C in desiccated environments to prevent moisture-induced decomposition .
  • Light Sensitivity : Protect from UV exposure to avoid photolytic breakdown of the thiazole moiety .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituent modifications on the thiazole or isoxazole rings influence bioactivity? A: SAR studies on analogs reveal:

  • Thiazole Modifications : Electron-withdrawing groups (e.g., -NO2_2) at the 2-position enhance enzyme inhibition (e.g., kinase targets) but reduce solubility.
  • Isoxazole Modifications : Methyl or methoxy groups at the 5-position improve metabolic stability but may sterically hinder binding .
  • Carboxylic Acid Group : Critical for hydrogen bonding with biological targets; esterification reduces activity but improves cell permeability .

Advanced Data Contradictions

Q: How should researchers resolve discrepancies in reported melting points or spectral data for this compound? A: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

  • Repurification : Recrystallize using solvents like ethanol/water (1:1) to isolate the dominant polymorph.
  • Cross-Validation : Compare NMR data with derivatives (e.g., methyl esters) to confirm backbone integrity .
  • Collaborative Analysis : Use inter-laboratory comparisons to rule out instrumental variability .

Advanced Mechanistic Insights

Q: What mechanistic pathways explain the compound’s potential biological activity? A: Computational and experimental studies suggest:

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions (e.g., Mg2+^{2+}) in enzyme active sites, disrupting catalytic activity.
  • DNA Interaction : The planar thiazole-isoxazole system may intercalate or groove-bind to DNA, as seen in analogous heterocycles .
  • ROS Scavenging : The conjugated system stabilizes radical intermediates, suggesting antioxidant potential .

Basic Scalability Challenges

Q: What are the key challenges in scaling up synthesis from milligram to gram quantities? A: Critical issues include:

  • Solvent Volume : Reduce acetic acid usage via solvent-free microwave-assisted synthesis.
  • Byproduct Formation : Optimize stoichiometry to minimize unreacted intermediates requiring column chromatography .
  • Safety : Replace reflux with controlled-flow reactors to manage exothermic cyclization steps .

Advanced Derivative Synthesis

Q: How can researchers synthesize derivatives for probing bioactivity or improving pharmacokinetics? A: Common strategies include:

  • Esterification : React with methanol/H2_2SO4_4 to produce methyl esters for enhanced bioavailability.
  • Amide Formation : Couple with amines using EDC/HOBt to explore target-specific interactions .
  • Halogenation : Introduce Br or Cl at the thiazole 4-position via electrophilic substitution to modulate electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 2
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.